![molecular formula C21H27N3O3 B4130381 N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine](/img/structure/B4130381.png)
N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine
Overview
Description
N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine is a chemical compound that has been studied for its potential application in scientific research. This compound is also known as BAPA and is a derivative of asparagine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzyl-DEAPA has attracted attention due to its potential as an allosteric activator of human glucokinase (GK). GK plays a crucial role in glucose homeostasis by converting glucose to glucose-6-phosphate. Some key points regarding its applications in this field include:
- Type-2 Diabetes Therapy : Allosteric activators of GK have shown significant hypoglycemic effects in animal and human models. Benzyl-DEAPA derivatives, such as compounds 2 and 7, strongly increase GK’s catalytic action in vitro. These compounds hold promise for developing safer and potent allosteric GK activators for treating type-2 diabetes .
Organic Synthesis and Heterocyclic Compounds
Carbamates, including benzyl-protected derivatives, are widely used in organic synthesis. Benzyl-DEAPA’s ability to cyclize to heterocyclic compounds makes it valuable in designing novel molecules. Researchers explore its potential in creating diverse chemical structures .
Chemical Reactions at the Benzylic Position
Understanding reactions involving benzylic halides is essential. Benzyl-DEAPA, with its benzylic moiety, can participate in nucleophilic substitution reactions. Depending on the halide substitution pattern, it may follow SN1 or SN2 pathways, impacting its reactivity .
Mechanism of Action
Target of Action
Based on its structural similarity to other benzyl and diethylamino compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been shown to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to disrupt the growth and pathogenicity of bacteria by interfering with various biochemical pathways .
Action Environment
The action, efficacy, and stability of N2-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, the compound’s activity may be enhanced or inhibited by the presence of other drugs or substances in the body .
properties
IUPAC Name |
3-(benzylamino)-4-[4-(diethylamino)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-24(4-2)18-12-10-17(11-13-18)23-21(27)19(14-20(25)26)22-15-16-8-6-5-7-9-16/h5-13,19,22H,3-4,14-15H2,1-2H3,(H,23,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAHMYNCFXAYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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